{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE
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Overview
Description
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE: is a complex organic compound that features a combination of a piperazine ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a sulfonyl chloride derivative of 5-chloro-2-thiophene. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling with the Furan Derivative: The piperazine derivative is then coupled with a furan derivative, such as 5-methyl-2-furylmethanone, under conditions that promote nucleophilic substitution. Common reagents for this step include potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the furan ring, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group in the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Potassium carbonate (K2CO3) and dimethylformamide (DMF) are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Industry : It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Fluconazole Related Compounds: These compounds share structural similarities and are used in pharmaceutical applications.
Uniqueness
- The combination of a piperazine ring, a thiophene ring, and a furan ring in {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE is unique and contributes to its diverse range of potential applications.
- The presence of the sulfonyl group enhances its reactivity and potential for forming various derivatives.
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c1-10-2-3-11(21-10)14(18)16-6-8-17(9-7-16)23(19,20)13-5-4-12(15)22-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKWRYXYCUPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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